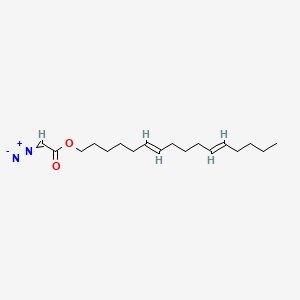
6,11-Hexadecadienyl diazoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Hexadecadienyl diazoacetate is an organic compound characterized by the presence of a diazo group attached to a hexadecadienyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Hexadecadienyl diazoacetate typically involves the reaction of 6,11-Hexadecadienyl alcohol with diazoacetic acid or its derivatives. The reaction is often catalyzed by metal-based Lewis acids, such as tin(II) chloride or boron trifluoride, under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6,11-Hexadecadienyl diazoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
6,11-Hexadecadienyl diazoacetate has several scientific research applications, including:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: Employed in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 6,11-Hexadecadienyl diazoacetate involves the formation of reactive intermediates, such as carbenes or nitrenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6,11-Hexadecadienyl acetate
- 6,11-Hexadecadien-1-ol
Uniqueness
6,11-Hexadecadienyl diazoacetate is unique due to its diazo group, which imparts distinct reactivity compared to similar compounds like 6,11-Hexadecadienyl acetate. The presence of the diazo group allows for the formation of reactive intermediates, enabling a broader range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C18H30N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(6E,11E)-hexadeca-6,11-dienyl] 2-diazoacetate |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3/b6-5+,11-10+ |
Clave InChI |
VOIKYOXLNYIWHU-RINXSNKBSA-N |
SMILES isomérico |
CCCC/C=C/CCC/C=C/CCCCCOC(=O)C=[N+]=[N-] |
SMILES canónico |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


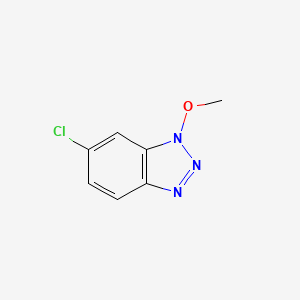
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
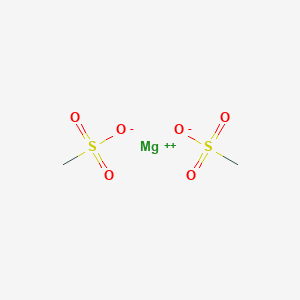
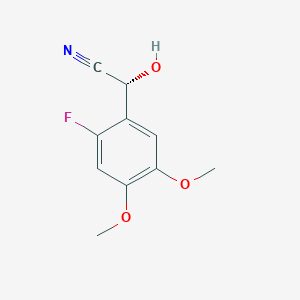
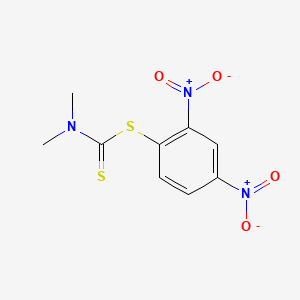
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
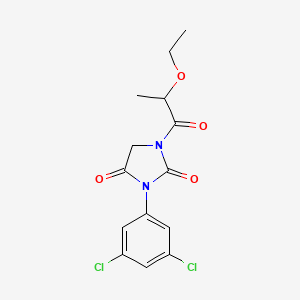
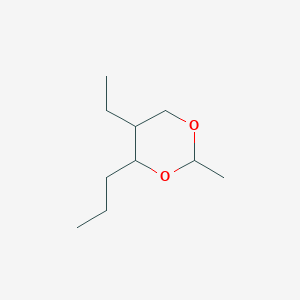
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)

![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
